molecular formula C21H21N5O2 B11030509 N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline

N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline

Cat. No.: B11030509
M. Wt: 375.4 g/mol
InChI Key: GGSFYOLNDYSWRE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Attachment of the methoxyethyl group: This can be done via nucleophilic substitution reactions where the aniline derivative is reacted with 2-methoxyethyl halide.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nitrating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)aniline
  • N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-7-yl)aniline

Uniqueness

N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)aniline

InChI

InChI=1S/C21H21N5O2/c1-27-13-12-22-18-11-7-6-10-16(18)19-24-20-17(21(25-19)28-2)14-23-26(20)15-8-4-3-5-9-15/h3-11,14,22H,12-13H2,1-2H3

InChI Key

GGSFYOLNDYSWRE-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=N2)OC

Origin of Product

United States

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